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Compound of Interest

Compound Name: Methyl 5-O-feruloylquinate

Cat. No.: B3028065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the

class of feruloylquinic acids. It is the methyl ester of 5-O-feruloylquinic acid. This compound

has been identified in Phellodendron amurense, a plant used in traditional medicine.[1] As a

derivative of ferulic acid and quinic acid, it is structurally related to a class of compounds known

for their various biological activities.

This technical guide provides a comprehensive overview of Methyl 5-O-feruloylquinate,

including its chemical identity, physicochemical properties, and potential biological activities,

largely inferred from studies on its parent compound and isomers due to the limited specific

research on this molecule. This document also outlines detailed experimental protocols and

hypothesized signaling pathways to serve as a foundational resource for further research and

drug development.

IUPAC Name: methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-

methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate[1]

CAS Number: 154461-64-0[1]

Physicochemical Properties
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A summary of the computed physicochemical properties of Methyl 5-O-feruloylquinate is

presented in the table below.

Property Value Source

Molecular Formula C₁₈H₂₂O₉ PubChem[1]

Molecular Weight 382.4 g/mol PubChem[1]

XLogP3 0.2 PubChem[1]

Hydrogen Bond Donor Count 4 PubChem[1]

Hydrogen Bond Acceptor

Count
9 PubChem[1]

Rotatable Bond Count 7 PubChem[1]

Potential Biological Activities and Quantitative Data
Direct experimental data on the biological activities of Methyl 5-O-feruloylquinate are scarce.

However, based on the known activities of its parent compound, 5-O-feruloylquinic acid, and its

isomer, Methyl 4-O-feruloylquinate, we can infer its potential therapeutic properties.

Antioxidant Activity (Inferred from 5-O-feruloylquinic
acid)
The parent compound, 5-O-feruloylquinic acid, is a known antioxidant. It is expected that

Methyl 5-O-feruloylquinate would exhibit similar properties.

Compound Assay IC₅₀ Reference

5-O-feruloylquinic acid
DPPH Radical

Scavenging
~9 µM Cayman Chemical

5-O-feruloylquinic acid
Superoxide Anion

Radical Scavenging
~36 µM Cayman Chemical
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Anti-Inflammatory and Antiviral Activity (Inferred from
Methyl 4-O-feruloylquinate)
Studies on the isomer, Methyl 4-O-feruloylquinate, suggest potential anti-inflammatory and

antiviral activities.

Compound Bioactivity Cell Line Assay Results Reference

Methyl 4-O-

feruloylquinat

e

Anti-H5N1

Influenza A

Virus

MDCK cells
Neutral Red

Uptake Assay

3% protective

rate at 5 µM

Benchchem[2

]

Hypothesized Signaling Pathways
Based on the activities of related compounds, Methyl 5-O-feruloylquinate may modulate key

signaling pathways involved in inflammation and cellular metabolism.

NF-κB and MAPK Signaling Pathways
It is hypothesized that, like other phenolic compounds, Methyl 5-O-feruloylquinate may exert

anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-

Activated Protein Kinase (MAPK) signaling pathways.

Hypothesized modulation of NF-κB and MAPK pathways.

Sirtuin 1 (Sirt1) Activation Pathway
The parent compound, 5-O-feruloylquinic acid, is a known agonist of Sirtuin 1 (Sirt1), an

enzyme involved in metabolic regulation and aging. Ferulic acid itself is also reported to

enhance Sirt1 expression.[3] Therefore, Methyl 5-O-feruloylquinate may also act as a Sirt1

activator.
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Hypothesized activation of the Sirt1 pathway.

Experimental Protocols
Proposed Synthesis of Methyl 5-O-feruloylquinate
The following is a proposed multi-step synthesis protocol adapted from methods for similar

compounds.

Esterification of D-(-)-quinic acid:

Suspend D-(-)-quinic acid in methanol.

Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).
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Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).

Neutralize the catalyst and remove the solvent under reduced pressure to obtain methyl

quinate.

Selective Protection of Hydroxyl Groups:

Selectively protect the vicinal diequatorial hydroxyls (C-3 and C-4) of methyl quinate, for

example, by forming a butane 2,3-bisacetal (BBA) using 2,2,3,3-tetramethoxybutane with

an acid catalyst.

Purify the protected methyl quinate using column chromatography.

Esterification with Feruloyl Chloride:

Prepare feruloyl chloride from ferulic acid.

Dissolve the protected methyl quinate in a mixture of pyridine and dichloromethane with a

catalytic amount of 4-dimethylaminopyridine (DMAP).

Add feruloyl chloride and stir at room temperature, monitoring by TLC.

Deprotection:

Dissolve the protected Methyl 5-O-feruloylquinate in a mixture of tetrahydrofuran (THF)

and 1 M aqueous HCl.

Stir at room temperature until deprotection is complete (monitored by TLC).

Extract the product and purify by column chromatography and/or recrystallization.

D-(-)-Quinic Acid Esterification
(Methanol, Acid Catalyst) Methyl Quinate Selective Protection

of -OH groups
Protected

Methyl Quinate
Esterification

(Feruloyl Chloride, DMAP)
Protected Methyl

5-O-feruloylquinate
Deprotection

(Aqueous HCl) Methyl 5-O-feruloylquinate

Click to download full resolution via product page

Proposed workflow for the synthesis of Methyl 5-O-feruloylquinate.
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Isolation from Phellodendron amurense
A general procedure for the isolation of compounds from Phellodendron amurense involves the

following steps:

Extraction: The dried and powdered plant material (e.g., bark) is extracted with a solvent

such as methanol.

Fractionation: The crude extract is then partitioned between different solvents of varying

polarity (e.g., chloroform, ethyl acetate, n-butanol, and water) to separate compounds based

on their solubility.

Chromatography: Each fraction is subjected to various chromatographic techniques, such as

silica gel column chromatography, preparative High-Performance Liquid Chromatography

(HPLC), and preparative TLC, to isolate the individual compounds.

Structure Elucidation: The structure of the isolated compounds is determined using

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound.

Reagent Preparation:

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1

mM).

Prepare a series of concentrations of Methyl 5-O-feruloylquinate and a standard

antioxidant (e.g., ascorbic acid or Trolox).

Reaction:

In a 96-well microplate, add a specific volume of the sample or standard solution to each

well.
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Add the DPPH solution to each well to initiate the reaction. Include a control with only the

solvent and DPPH.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the

concentration of the compound that scavenges 50% of the DPPH radicals, is then

determined.

Conclusion
Methyl 5-O-feruloylquinate is a natural product with a chemical structure that suggests

potential antioxidant, anti-inflammatory, and metabolic regulatory activities. While direct

experimental evidence for this specific compound is limited, the available data on its parent

compound, 5-O-feruloylquinic acid, and its isomer, Methyl 4-O-feruloylquinate, provide a strong

rationale for further investigation. The hypothesized modulation of the NF-κB, MAPK, and Sirt1

signaling pathways presents exciting avenues for research into its therapeutic potential. The

experimental protocols outlined in this guide offer a framework for the synthesis, isolation, and

biological evaluation of Methyl 5-O-feruloylquinate, encouraging further studies to elucidate

its precise mechanisms of action and validate its potential as a drug development candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 5-O-feruloylquinate | C18H22O9 | CID 102004731 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3028065?utm_src=pdf-body
https://www.benchchem.com/product/b3028065?utm_src=pdf-body
https://www.benchchem.com/product/b3028065?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-O-feruloylquinate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-O-feruloylquinate
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_Methyl_4_O_feruloylquinate_and_its_Relation_to_Chlorogenic_Acids.pdf
https://www.researchgate.net/publication/366350914_Nutraceutical_activation_of_Sirt1_a_review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-O-
feruloylquinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028065#methyl-5-o-feruloylquinate-iupac-name-
and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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